Physicochemical Profile: TPSA and LogP
While direct experimental solubility or permeability measurements are unavailable for (2-nitroethyl)cyclobutane, computationally derived parameters provide a quantitative basis for differentiation from closely related scaffolds . The compound has a topological polar surface area (TPSA) of 43.14 Ų and a calculated LogP of 1.4533. The TPSA value positions this compound in a distinct property space compared to direct ring-attached nitrocyclobutane (C4H7NO2; TPSA ~45.8 Ų) and more polar analogs such as 1-(2-nitroethyl)cyclobutane-1-carboxylic acid, which contains an additional carboxyl group and would have a substantially larger TPSA (>80 Ų). The LogP value of 1.45 indicates moderate lipophilicity — a critical differentiator from more hydrophilic (LogP <0) or more lipophilic (LogP >3) in-class compounds that would be predicted to have different membrane permeability and formulation behavior.
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | 43.14 Ų |
| Comparator Or Baseline | Nitrocyclobutane (estimated TPSA): ~45.8 Ų; 1-(2-Nitroethyl)cyclobutane-1-carboxylic acid (estimated): >80 Ų |
| Quantified Difference | ~2.7 Ų lower than nitrocyclobutane; >37 Ų lower than carboxylated analog |
| Conditions | Computational calculation (in silico) |
Why This Matters
TPSA and LogP are primary filters in early drug discovery; a TPSA of ~43 Ų falls in a range historically associated with balanced oral absorption, whereas values >140 Ų typically predict poor permeability, enabling more informed compound selection for SAR campaigns.
